molecular formula C11H15Cl4N3O B13453767 [(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methyl](2-methoxyethyl)amine dihydrochloride

[(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methyl](2-methoxyethyl)amine dihydrochloride

Cat. No.: B13453767
M. Wt: 347.1 g/mol
InChI Key: PAWPKPUQPPZXOV-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with two chlorine atoms at positions 5 and 5. The 2-position is functionalized with a methyl group linked to a (2-methoxyethyl)amine moiety. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form.

Properties

Molecular Formula

C11H15Cl4N3O

Molecular Weight

347.1 g/mol

IUPAC Name

N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-2-methoxyethanamine;dihydrochloride

InChI

InChI=1S/C11H13Cl2N3O.2ClH/c1-17-3-2-14-6-11-15-9-4-7(12)8(13)5-10(9)16-11;;/h4-5,14H,2-3,6H2,1H3,(H,15,16);2*1H

InChI Key

PAWPKPUQPPZXOV-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=NC2=CC(=C(C=C2N1)Cl)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5,6-Dichloro-1H-benzimidazole Derivative

The initial step involves synthesizing the core benzodiazole structure, 5,6-dichloro-1H-benzimidazole , which is a key intermediate.

Methodology:

  • Starting Material: 4,5-Dichlorobenzene-1,2-diamine (commonly known as dichlorobenzidine).
  • Reagents: Tetraethyl orthocarbonate (TEOC) or tetraalkyl orthocarbonates, acids (e.g., hydrochloric acid, sulfuric acid).

Procedure:

  • Condensation Reaction:

    • Dissolve 4,5-dichlorobenzene-1,2-diamine in a suitable solvent such as ethanol or acetic acid.
    • Add tetraethyl orthocarbonate (TEOC) in stoichiometric excess.
    • Introduce an acid catalyst (e.g., hydrochloric acid) to facilitate cyclization.
    • Heat the mixture under reflux at 80-100°C for several hours, typically 4-8 hours, to promote ring closure forming the benzimidazole core.
  • Isolation:

    • Cool the reaction mixture.
    • Filter the precipitated product.
    • Wash with cold solvent and dry under vacuum.

Yield and Optimization:

  • The process yields 5,6-dichloro-1H-benzimidazole with yields around 70-80%, depending on reaction conditions and purity of starting materials.

Functionalization to Form the Methyl Linkage

The next step is to introduce the (methyl)(2-methoxyethyl)amine functionality onto the benzodiazole core.

Methodology:

Procedure:

  • Chloromethylation:

    • React 5,6-dichloro-1H-benzimidazole with formaldehyde and hydrochloric acid to generate a chloromethyl intermediate at position 2.
  • Nucleophilic Substitution:

    • Treat the chloromethylated intermediate with 2-methoxyethylamine in the presence of a base such as potassium carbonate.
    • Conduct the reaction in a polar aprotic solvent like acetonitrile at 50-70°C for 12-24 hours.
    • This step attaches the (2-methoxyethyl)amine group via nucleophilic substitution at the chloromethyl site.
  • Purification:

    • Remove excess reagents by solvent evaporation.
    • Purify via recrystallization or chromatography.

Formation of the Dihydrochloride Salt

The final step involves converting the free base into its dihydrochloride salt to enhance stability and solubility.

Procedure:

  • Dissolve the amine in a minimal amount of anhydrous ethanol or water.
  • Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise.
  • Stir at room temperature until salt formation is complete (monitored by pH and TLC).
  • Filter, wash with cold solvent, and dry under vacuum.

Summary of the Process Flow

Step Reaction Reagents Conditions Yield/Remarks
1 Synthesis of 5,6-dichloro-1H-benzimidazole 4,5-Dichlorobenzene-1,2-diamine, tetraethyl orthocarbonate, acid Reflux 80-100°C 70-80%
2 Chloromethylation at position 2 Formaldehyde, HCl Reflux, 50-70°C High selectivity
3 Nucleophilic substitution with 2-methoxyethylamine 2-Methoxyethylamine, K2CO3 50-70°C Quantitative or near-quantitative
4 Salt formation HCl gas or HCl solution Room temperature Stable dihydrochloride

Notes and Optimization Strategies

  • Reaction solvents such as acetonitrile or ethanol are preferred for their polarity and inertness.
  • Temperature control is critical to prevent side reactions or decomposition.
  • Purification via recrystallization from ethanol or ethyl acetate yields high purity compounds.
  • Yield optimization involves controlling molar ratios, reaction times, and purification steps.

Data Tables and Research Findings

Parameter Data Reference
Melting Point of Benzimidazole Intermediate 250-254°C
Yield of Benzimidazole Core 70-80%
Reaction Time for Chloromethylation 12-24 hours
Purity of Final Salt >95%

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Positions

The 5,6-dichloro substituents on the benzodiazole ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. These positions are activated for displacement due to the electron-withdrawing nature of the benzodiazole system.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Chlorine Replacement Amines, alkoxides, or thiols under basic conditionsSubstitution with -NH<sub>2</sub>, -OR, or -SR groups at Cl positions

For example, treatment with primary amines (e.g., methylamine) in polar aprotic solvents (DMF or DMSO) at 80–100°C yields 5,6-diamino derivatives. The reaction efficiency depends on steric and electronic factors.

Amine Functionalization

The tertiary amine group participates in alkylation, acylation, and acid-base reactions. The dihydrochloride form can be deprotonated to generate the free base, enhancing nucleophilicity.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium salts
Acylation Acid chlorides, pyridineAmide derivatives

The methoxyethyl side chain remains stable under mild alkylation conditions but may undergo cleavage under strong acidic or reducing environments .

Palladium-Catalyzed Cross-Coupling

The benzodiazole core and chlorine substituents enable participation in Pd-mediated reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acids, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives via C–Cl bond activation
C–H Activation Pd(OAc)<sub>2</sub>, NBE mediatorOrtho-functionalized products

For instance, the 5,6-dichloro groups serve as directing groups in Catellani-type reactions, enabling meta-selective C–H functionalization when combined with norbornene (NBE) mediators .

Salt Metathesis and Stability

The dihydrochloride salt undergoes reversible protonation. Neutralization with bases (e.g., NaOH) regenerates the free amine, while treatment with other acids (e.g., H<sub>2</sub>SO<sub>4</sub>) forms alternative salts.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Deprotonation NaOH, H<sub>2</sub>O/EtOHFree amine form
Acid Exchange H<sub>2</sub>SO<sub>4</sub>, refluxSulfate salt

The compound is stable under ambient conditions but degrades above 200°C, releasing HCl and forming decomposition byproducts .

Scientific Research Applications

(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, leading to a decrease in enzymatic activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS 1864058-51-4)
  • Molecular Formula : C₉H₁₁Cl₄N₃
  • Molecular Weight : 303.02 g/mol
  • Substituents : Ethylamine group at the 2-position of the benzimidazole core.
  • Properties : Available as a dihydrochloride salt with a melting point of 108°C (analogous synthesis in ). Spectral data (FT-IR, NMR, MS) confirm the presence of N-H and C=N bonds typical of benzimidazole derivatives .
  • Applications : Supplied by American Elements and AK Scientific for life science research .
1-(2,4-Dichlorophenyl)-N1,N1-dimethylethane-1,2-diamine dihydrochloride (CAS 1627721-83-8)
  • Molecular Formula : C₁₁H₁₇Cl₂N₃·2HCl
  • Molecular Weight : 308.09 g/mol (free base: 235.14 g/mol)
  • Substituents : Dichlorophenyl ring with a dimethylated ethylenediamine chain.
  • Properties : Differs in core structure (phenyl vs. benzimidazole) but shares the dihydrochloride salt form for improved solubility .

Structural and Functional Differences

Parameter Target Compound 1-(5,6-Dichloro...ethan-1-amine dihydrochloride 1-(2,4-Dichlorophenyl)...diamine dihydrochloride
Core Structure Benzimidazole with 5,6-Cl substituents Benzimidazole with 5,6-Cl substituents Dichlorophenyl ring
Side Chain (2-Methoxyethyl)methylamine Ethylamine Dimethylated ethylenediamine
Molecular Weight ~333.03 g/mol (estimated: C₁₀H₁₂Cl₄N₃O) 303.02 g/mol 308.09 g/mol (salt)
Solubility High (dihydrochloride salt) High (dihydrochloride salt) High (dihydrochloride salt)
Synthetic Route Likely involves benzimidazole alkylation followed by HCl salt formation (see ) Tin(II) chloride/HCl-mediated synthesis Hydrochloric acid treatment of precursor

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, benzimidazole precursors can be functionalized via nucleophilic substitution or reductive amination. Hydrochlorination is achieved using HCl in dioxane, followed by solvent removal under reduced pressure to isolate the dihydrochloride salt . Similar protocols for benzimidazole derivatives involve reacting amines with aldehydes or ketones under acidic conditions, with purification via recrystallization or column chromatography .

Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data are processed using the SHELX suite (e.g., SHELXL for refinement). Key steps include:
  • Data collection with a diffractometer.
  • Structure solution via direct methods (SHELXS/SHELXD) .
  • Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding interactions .
  • Validation using R-factors and residual electron density maps to ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and amine signals. Broad singlets (brs) may indicate exchangeable protons, such as NH or NH₂ groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and chloride adducts.
  • IR : Identify functional groups like C-Cl (600–800 cm⁻¹) and N-H stretches (3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed NMR spectra during characterization?

  • Methodological Answer :
  • Dynamic Effects : Broadened or split peaks may arise from conformational exchange. Variable-temperature NMR can stabilize signals .
  • Tautomerism : Benzimidazole derivatives often exhibit tautomeric equilibria. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Impurity Analysis : Compare with synthetic intermediates or byproducts. LC-MS or HPLC can isolate and identify contaminants .

Q. What experimental strategies optimize yield in the final hydrochlorination step?

  • Methodological Answer :
  • Stoichiometry : Use excess HCl (4–5 equiv.) in dioxane to ensure complete salt formation .
  • Reaction Time : Monitor via TLC or in situ pH testing. Typical durations range from 1–4 hours at room temperature .
  • Workup : Concentrate under reduced pressure at ≤40°C to prevent decomposition. Recrystallize from ethanol/water mixtures for high purity .

Q. How does the stereochemistry of substituents influence biological activity in related compounds?

  • Methodological Answer :
  • Stereoisomer Synthesis : Prepare (R)- and (S)-enantiomers using chiral auxiliaries or asymmetric catalysis .
  • Biological Assays : Test isomers in cell-based models (e.g., HeLa cells) via transfection with Lipofectamine 2000. Quantify activity via qRT-PCR, comparing IC₅₀ values .
  • Structural Analysis : Correlate activity with steric/electronic profiles using molecular docking or QSAR models .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN command to refine twinned crystals .
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., methoxyethyl chains) and apply restraints .
  • Validation Tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for packing interactions .

Data Contradiction and Troubleshooting

Q. How to interpret conflicting bioactivity results between in vitro and computational models?

  • Methodological Answer :
  • Metabolic Stability : Assess compound stability in cell lysates via LC-MS to rule out rapid degradation .
  • Membrane Permeability : Use Caco-2 assays or PAMPA to evaluate passive diffusion .
  • Target Engagement : Validate binding via SPR or ITC, comparing with docking predictions .

Q. What steps mitigate low yields in benzimidazole ring formation?

  • Methodological Answer :
  • Acid Catalysis : Optimize HCl or acetic acid concentrations to accelerate cyclization .
  • Microwave Synthesis : Reduce reaction time from hours to minutes while improving yield .
  • Byproduct Trapping : Add molecular sieves to remove water or scavenge reactive intermediates .

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